molecular formula C7H8O2 B1582322 5-Ethyl-2-furaldehyde CAS No. 23074-10-4

5-Ethyl-2-furaldehyde

Cat. No. B1582322
CAS RN: 23074-10-4
M. Wt: 124.14 g/mol
InChI Key: XADGZBXFWQHBDB-UHFFFAOYSA-N
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Description

5-Ethyl-2-furaldehyde, also known as 5-Ethylfurfural and 2-Furancarboxaldehyde, 5-ethyl-, is a chemical compound with the molecular formula C7H8O2 . It has an average mass of 124.137 Da and a monoisotopic mass of 124.052429 Da .


Synthesis Analysis

The synthesis of 5-Ethyl-2-furaldehyde involves several chemical reactions. For instance, a study by Tai and Ho in 1998 reported the influence of glutathione oxidation and pH on the thermal formation of Maillard-type volatile compounds . Another study reported a Au (I)-catalyzed hydroamination or hydration of 1,3-diynes, which can be expanded to 2,5-disubstituted furans .


Chemical Reactions Analysis

5-Ethyl-2-furaldehyde undergoes various chemical reactions. For example, a study reported the combination of triazole-gold (TA-Au) and copper catalysts enabled a synthesis of substituted furans in a one-pot three-step reaction cascade .


Physical And Chemical Properties Analysis

5-Ethyl-2-furaldehyde has a density of 1.1±0.1 g/cm3, a boiling point of 195.5±0.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 43.2±3.0 kJ/mol and a flash point of 65.6±0.0 °C . The compound has a molar refractivity of 34.9±0.3 cm3, and it has 2 H bond acceptors and 0 H bond donors .

Scientific Research Applications

Extraction and Analysis Techniques

  • Supercritical Fluid Extraction : Supercritical CO₂ extraction has been developed for analyzing 5-hydroxymethyl-2-furaldehyde in raisins, highlighting its potential in food analysis (Palma & Taylor, 2001).
  • Micellar Electrokinetic Capillary Chromatography : This method effectively separates 5-hydroxymethyl-2-furaldehyde and 2-furaldehyde, useful in food quality control (D. Corradini & C. Corradini, 1992).
  • High-Performance Liquid Chromatography (HPLC) : HPLC methods have been developed for the determination of furanic aldehydes in various foods and beverages, showcasing its analytical applications (Spano et al., 2009).

Chemical Synthesis and Catalysis

  • Biginelli Reaction : 5-Aryl-2-furaldehydes are used in synthesizing tetrahydropyrimidinones via the Biginelli reaction, demonstrating its role in organic synthesis (Vakhula et al., 2018).
  • Selective Hydrogenation and Etherification : It's used in hydrogenating 5-hydroxymethyl-2-furaldehyde to bis(hydroxymethyl)furan, indicating its significance in potential biodiesel production (Han et al., 2017).

Spectroscopic Analysis and Molecular Structure Studies

  • Electronic Structure Investigations : Studies using spectroscopic analytical techniques and high-level quantum chemical calculations have been conducted on 5-(hydroxymethyl)-2-furaldehyde to understand its molecular structure, important in drug design and material science (Rajkumar et al., 2020).

Photocatalysis Research

  • Selective Oxidation : 5-(Hydroxymethyl)-2-furaldehyde has been oxidized to 2,5-furandicarbaldehyde using TiO2 nanoparticles, indicating its relevance in photocatalytic applications (Yurdakal et al., 2013).

Safety And Hazards

5-Ethyl-2-furaldehyde is a combustible liquid . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and measures should be taken against static discharge .

properties

IUPAC Name

5-ethylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-2-6-3-4-7(5-8)9-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADGZBXFWQHBDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177643
Record name 5-Ethyl-2-furaldehyde
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Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-2-furaldehyde

CAS RN

23074-10-4
Record name 5-Ethyl-2-furaldehyde
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Record name 5-Ethyl-2-furaldehyde
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Record name 5-Ethyl-2-furaldehyde
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Record name 5-ethyl-2-furaldehyde
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Record name 5-Ethyl-2-furaldehyde
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Synthesis routes and methods

Procedure details

A sample of DMF (9.3 mL, 120 mmol) was cooled to 0° C. and POCl3 (3.37 g, 22 mmol) was added, the mixture was stirred for 1 hour at 0° C., then 2-ethyl furan (1.92 g, 20 mmol) was added. The reaction was quenched by pouring onto ice, and the mixture was stirred for 18 hours. The mixture was extracted with hexane, which was dried over MgSO4 and concentrated to give 1.71 g of the title compound (used without further purification).
Name
Quantity
9.3 mL
Type
reactant
Reaction Step One
Name
Quantity
3.37 g
Type
reactant
Reaction Step Two
Quantity
1.92 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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